GDC-0810, also known as GDC-0810, is a novel, non-steroidal, orally bioavailable compound that acts as a selective estrogen receptor degrader (SERD). [, , , , ] Developed by Genentech for the treatment of estrogen receptor-positive (ER+) breast cancer, [, , , , , , ] it represents a promising therapeutic strategy for this disease. [, ] This analysis focuses solely on its scientific research applications, excluding any discussion of drug dosage or side effects.
Synthesis Analysis
Stereoselective Enolization-Tosylation: A crucial step involves a highly stereoselective lithium tert-butoxide-mediated enolization-tosylation, achieving a high E:Z ratio (≥95:5). [] This ensures the correct geometry of a key tetrasubstituted all-carbon olefin within the molecule.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction couples two specific molecular fragments, contributing to the formation of the GDC-0810 core structure. []
Deprotection and Salt Formation: Following the formation of the core structure, global deprotection is performed. The final active pharmaceutical ingredient (API) form is controlled and isolated, yielding GDC-0810 free acid. [] This is further converted to a pyrrolidine salt for enhanced stability and solubility. []
An alternative synthesis route utilizes a diastereoselective addition of an arylmagnesium reagent to a specific ketone, generating a crucial tertiary alcohol with high diastereomeric ratio (>99:1). [] Subsequent steps involve the formation of a tert-butyl carbonate derivative, a stereospecific elimination reaction to yield the desired olefin geometry (E/Z ratio of 98:2), and a four-step telescoped process to ultimately generate the GDC-0810 API as a pyrrolidine salt. []
Molecular Structure Analysis
A critical chemical reaction associated with GDC-0810 is its bioactivation through acyl glucuronidation. [] This metabolic process, occurring primarily in the intestines, converts GDC-0810 into its acyl glucuronide metabolite (M6). [] This metabolite exhibits increased reactivity towards glutathione (GSH) and cysteine, leading to the formation of their respective conjugates. [] This bioactivation mechanism, mediated by acyl glucuronidation, may play a role in the pharmacological activity and potential side effects of GDC-0810. []
Mechanism of Action
ER Binding and Conformational Change: GDC-0810 binds to the ligand-binding domain of the estrogen receptor alpha (ERα). [, , , ] This binding induces a distinct conformational change in the receptor, different from that induced by other SERMs like tamoxifen or fulvestrant. [, ]
ER Degradation: The conformational change induced by GDC-0810 destabilizes the ERα, targeting it for ubiquitination and subsequent degradation by the proteasome. [, , , , , , , ] This effectively reduces the levels of ERα within the cell, leading to the suppression of estrogen-dependent gene transcription and tumor growth. [, , , , , , , , , , , , , , , ]
ER Immobilization: Recent research suggests that GDC-0810, along with other pure antiestrogens like fulvestrant, immobilizes ERα within the nucleus. [] This immobilization is thought to be a key determinant of robust transcriptional suppression and a potential factor in the compound's efficacy. []
Physical and Chemical Properties Analysis
GDC-0810 is described as a small molecule with potent antagonistic activity against ERα. []
Oral Bioavailability: It exhibits good oral bioavailability across different species, making it suitable for oral administration. [, , ]
Solubility: While GDC-0810 itself has limited solubility, its conversion to a pyrrolidine salt significantly enhances its solubility, allowing for higher drug loading in formulations. [, ]
Nanodroplet Formation: GDC-0810 demonstrates the ability to form nanodroplets in the presence of specific polymers. [] This characteristic is crucial for achieving supersaturation and enhancing the dissolution rate of this poorly soluble compound. [, ]
Further research has focused on optimizing the physical and chemical properties of GDC-0810 to improve its pharmacokinetic profile and therapeutic potential. [, , , ]
Applications
In Vitro Studies: GDC-0810 demonstrates potent antiproliferative effects against a panel of human breast cancer cell lines, including those with acquired resistance to tamoxifen and those harboring ESR1 mutations. [, , , , , , ] These studies utilize various assays to assess its impact on ERα degradation, transcriptional activity, cell viability, and sensitivity to other anti-cancer agents. [, , , , , ]
In Vivo Studies: GDC-0810 exhibits significant tumor growth inhibition or regression in various xenograft models of ER+ breast cancer. [, , , , , ] These models include those with wild-type ERα and those harboring clinically relevant ESR1 mutations, such as Y537S and D538G. [, , ] Studies also explore its efficacy in combination with other targeted therapies, like CDK4/6 inhibitors, demonstrating enhanced antitumor activity. [, ]
Drug-Drug Interaction Studies: Given its potent inhibition of organic anion transporting polypeptides (OATP) 1B1/3, research investigates the potential for drug-drug interactions with GDC-0810. [, ] Studies utilize both exogenous substrates like pravastatin and endogenous biomarkers like coproporphyrin I/III to assess the extent of OATP1B1/3 inhibition in vivo. [, ]
Biomarker Development: Research explores the utility of 18F-fluoroestradiol positron emission tomography (PET) as an imaging biomarker to evaluate ER occupancy and downregulation by GDC-0810 in preclinical and clinical settings. [, ] Additionally, endogenous biomarkers like coproporphyrin I/III and bile acid conjugates, such as glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G) and glycodeoxycholate 3-O-glucuronide (GDCA-3G), show promise in capturing weak OATP1B inhibition by GDC-0810 in humans. [, ]
Future Directions
Understanding Resistance Mechanisms: Further research is needed to elucidate the mechanisms of acquired resistance to GDC-0810 and other SERDs. [, , ] This includes investigating the role of genomic alterations, signaling pathway crosstalk, and alterations in ER co-regulators in mediating resistance. [, ]
Optimizing Combination Therapies: Exploring rational combination strategies with GDC-0810, such as combining it with CDK4/6 inhibitors or other targeted therapies, holds promise for enhancing therapeutic efficacy and overcoming resistance. [, ]
Developing Predictive Biomarkers: Identifying biomarkers that can predict response to GDC-0810 and stratify patients who are most likely to benefit from this therapy is crucial. [, , ] This includes validating the clinical utility of imaging biomarkers like 18F-fluoroestradiol PET and exploring novel biomarkers based on the tumor's genomic and proteomic profile. [, , ]
Related Compounds
Fulvestrant
Compound Description: Fulvestrant is a clinically approved selective estrogen receptor degrader (SERD) used to treat estrogen receptor-positive (ER+) breast cancer. It functions as a pure ER antagonist, blocking estrogen binding and promoting ER degradation. [, ]
Relevance: Fulvestrant is a benchmark compound for GDC-0810, serving as a comparator in many studies. Both compounds aim to inhibit ER signaling by degrading the ER, but GDC-0810 was developed to overcome the limitations of fulvestrant, such as its poor pharmacokinetic properties and intramuscular administration route. [, , , , ] Numerous studies have shown that GDC-0810 exhibits similar or superior efficacy compared to fulvestrant in various models, including those with acquired resistance to endocrine therapies. [, , , , ]
Tamoxifen
Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) widely used as an endocrine therapy for ER+ breast cancer. It primarily acts as an ER antagonist but can exhibit partial agonist activity in certain tissues or contexts. [, ]
Relevance: Tamoxifen represents an earlier generation of ER-targeting agents. While effective, it can lead to the development of resistance, prompting the need for more potent agents like GDC-0810. [] Studies have shown that GDC-0810 demonstrates efficacy in tamoxifen-resistant models, highlighting its potential to overcome limitations associated with tamoxifen. [, , ]
GDC-0927
Compound Description: GDC-0927 is a next-generation oral SERD developed by Genentech, similar to GDC-0810. It exhibits potent ER antagonism and degradation activity across a range of ER+ breast cancer cell lines. [, , , ]
AZD9496
Compound Description: AZD9496 is another oral SERD under clinical investigation for ER+ breast cancer. It was designed to overcome the limitations of fulvestrant and aims to achieve superior ER degradation and antitumor activity. [, , ]
Relevance: AZD9496 is structurally distinct from GDC-0810 but shares a similar target and mechanism of action. [, , ] Preclinical studies often compare these two compounds to assess their relative efficacy and identify potential differences in their pharmacological profiles. [, , ]
RAD1901 (Elacerant)
Compound Description: RAD1901 is an oral SERD currently in clinical trials for ER+ breast cancer. It demonstrates potent antitumor activity in preclinical models, including those with ESR1 mutations. []
Relevance: RAD1901 shares a similar target and mechanism of action with GDC-0810. [] Clinical development of these agents is ongoing, and their comparative efficacy and safety profiles will be important considerations in the treatment of ER+ breast cancer.
Coproporphyrin I (CPI)
Compound Description: Coproporphyrin I (CPI) is an endogenous biomarker for organic anion transporting polypeptide (OATP) 1B1/3 activity. []
Relevance: GDC-0810 is a potent inhibitor of OATP1B1/3 transporters in vitro. [, ] The kinetic profile of CPI was analyzed in a first-in-human study of GDC-0810 and showed a dose-dependent increase in the presence of GDC-0810, suggesting in vivo inhibition of OATP1B transporters. This finding highlights the potential for drug-drug interactions with GDC-0810 and substrates of OATP1B transporters. [, ]
Pravastatin
Compound Description: Pravastatin is a cholesterol-lowering drug that is a known substrate of OATP1B transporters. [, ]
Relevance: Due to the potent inhibition of OATP1B1/3 by GDC-0810, a clinical study was conducted to assess the drug-drug interaction potential between GDC-0810 and pravastatin. [] Results showed a modest increase in pravastatin exposure when co-administered with GDC-0810, confirming the in vivo inhibition of OATP1B transporters by GDC-0810. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LAQ824 is a hydroxamate-based inhibitor of histone deacetylases (HDACs) with an IC50 value of 30 nM. It inhibits the growth of colon, breast, prostate, and non-small cell lung cancer cell lines at concentrations of less than 1 µM. LAQ824 augments the actions of fludarabine and imatinib mesylate in human leukemia cells. Through its effects on HDACs, LAQ824 induces acetylation of histones, α-tubulin, and heat shock protein 90 (Hsp90). Acetylation of Hsp90 blocks its chaperone function, resulting in changes in levels of several client proteins, including estrogen receptor-α, Hsp72, and Raf-1.6,7 A novel HDAC inhibitor with IC50 of 32 nM and is known to activate the p21 promoter. Dacinostat, also known as LAQ824, is a hydroxamate histone deacetylase inhibitor with potential anticancer activity. LAQ824 sensitized nonsmall cell lung cancer to the cytotoxic effects of ionizing radiation. LAQ824 reduced clonogenic survival of the H23 and H460 cell lines five-fold compared with controls and four-fold compared with either agent alone (P<0.001). In phase I trials, LAQ824 was well tolerated at doses that induced accumulation of histone acetylation, with higher doses inducing changes consistent with HSP90 inhibition.
A novel hydroxamate-based histone deacetylase (HDAC) inhibitor with broad-spectrum antitumour activity against solid and haematological malignancies in preclinical models R306465, also known as JNJ-16241199, is a novel hydroxamate-based histone deacetylase (HDAC) inhibitor with broad-spectrum antitumour activity against solid and haematological malignancies in preclinical models. R306465 was found to be a potent inhibitor of HDAC1 and -8 (class I) in vitro. R306465 potently inhibited cell proliferation of all main solid tumour indications, including ovarian, lung, colon, breast and prostate cancer cell lines, with IC50 values ranging from 30 to 300 nM. The high activity of R306465 in cell-based assays and in vivo after oral administration makes R306465 a promising novel antitumoral agent with potential applicability in a broad spectrum of human malignancies.
Potent HDAC inhibitor (IC50 = 77 nM, HDAC1). Shows antiproliferative effects in cancer cell lines (IC50 values are 480, 560, 480, and 340 nM for A2780, COLO 205 and HCT-116 and PC-3 lines respectively). Shows antitumor and potent antimalarial effects in vivo. Orally active. Inhibition of histone deacetylases (HDACs) leads to accumulation of acetylated histones, resulting in a variety of cell type-dependent responses including apoptosis, necrosis, differentiation, cell survival, inhibition of proliferation, and cytostasis. SB939 is an HDAC inhibitor that displays an IC50 value of 77 nM in an in vitro HDAC1 activity assay and prevents proliferation of ovarian (A2780), colon (COLO 205 and HCT116), and prostate cancer (PC-3) cell lines at IC50 values of 0.48, 0.56, 0.48, and 0.34 μM, respectively. SB939 is a pan-HDAC inhibitor binding all HDAC isozymes with similar affinity (Kis = 16-28 nM) with the exception of HDAC6 and 7 (Kis = 247 and 104 nM, respectively). SB939 demonstrates good bioavailability in vivo and significantly inhibits tumor growth in various xenograft mouse models at doses ranging from 25-100 mg/kg. It is being evaluated in phase I and phase II clinical trials in both hematological and solid tumor patients. A potent pan-HDAC inhibitor Pracinostat, also known as SB939, is an orally bioavailable, small-molecule histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Pracinostat inhibits HDACs, which may result in the accumulation of highly acetylated histones, followed by the induction of chromatin remodeling; the selective transcription of tumor suppressor genes; the tumor suppressor protein-mediated inhibition of tumor cell division; and, finally, the induction of tumor cell apoptosis. In March 2014, pracinostat has granted Orphan Drug for acute myelocytic leukemia (AML) and for the treatment of T-cell lymphoma by the Food and Drug Administration.
ACY-1215 is an inhibitor of histone deacetylase 6 (HDAC6; IC50 = 5 nM). It is at least 10-fold less active against other HDACs in enzymatic assays. ACY-1215 shows synergistic activity with the proteasome inhibitor bortezomib against multiple myeloma (MM) cells, inducing protracted endoplasmic reticulum stress and apoptosis. ACY-1215 combined with proteasome inhibitors suppresses tumor growth and increases survival in mice with MM and mantle cell lymphoma xenografts. A multicenter phase I trial examining ACY-1215 combined with the E3 ligase inhibitor lenalidomide and dexamethasone in multiple myeloma found inhibition of HDAC6 in vivo. ACY-1215 also diminishes liver cyst development and fibrosis in a rat model of polycystic liver disease. An orally bioavailable HDAC6-selective inhibitor against HDAC4, HDAC5, HDAC7, HDAC9, HDAC11, Sirtuin1, and Sirtuin2 Rocilinostat, previously known as ACY-1215, is an orally bioavailable, specific inhibitor of histone deacetylase 6 (HDAC6) with potential antineoplastic activity. ACY-1215 selectively targets and binds to HDAC6, thereby disrupting the Hsp90 protein chaperone system through hyperacetylation of Hsp90 and preventing the subsequent aggresomal protein degradation. This leads to an accumulation of unfolded and misfolded ubiquitinated proteins and may eventually induce cancer cell apoptosis, and inhibition of cancer cell growth. HDAC6, a class II HDAC deacetylase located in the cytoplasm, appears to play a key role in the formation and activation of the aggresomes needed for degradation of misfolded proteins. Compared to non-selective HDAC inhibitor, ACY-1215 is able to reduce the toxic effects on normal, healthy cells.
While class I HDACs are localized predominantly within the nucleus, class II HDACs shuttle into and out of the nucleus in response to intracellular signaling. Class IIa HDACs, which include HDAC4, 5, 7, and 9, commonly act as corepressors and play diverse roles in cell biology. TMP269 is a cell-permeable inhibitor of class IIa HDACs (IC50s = 126, 80, 36, and 19 nM for HDAC4, 5, 7, and 9, respectively). It contains a metal-binding group, trifluoromethyloxadiazole that confers selectivity for class IIa HDACs. TMP269 is a highly potent, selective and cell-permeable class IIa HDAC inhibitor with IC50 of 126 nM, 80 nM, 36 nM and 19 nM for HDAC4, HDAC5, HDAC7 and HDAC9 respectively.
Belinostat is an inhibitor of class I histone deacetylases (HDACs; IC50s = 0.041, 0.125, 0.03, and 0.216 µM for HDAC1, -2, -3, and -8, respectively) and class II HDACs (IC50s = 0.115, 0.082, 0.067, and 0.128 µM for HDAC4, -6, -7, and -9, respectively). It inhibits HDAC activity in HeLa cell lysates (IC50 = 0.027 µM) and the proliferation of A2780 ovarian, HCT116 colon, Calu-3 lung, and Hs 852.T melanoma cells (IC50s = 0.2, 0.2, 0.66, and 3.37 µM, respectively). It reduces tumor growth in an A2780 mouse xenograft model when administered at doses of 10, 20, and 40 mg/kg. Formulations containing belinostat have been used in the treatment of relapsed or refractory peripheral T cell lymphoma. Belinostat is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. Belinostat targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase. Belinostat is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed peripheral T cell lymphoma. Belinostat is associated with moderate rate of minor serum enzyme elevations during therapy and has been reported to cause clinically apparent fatal, acute liver injury. Belinostat is a hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. It has a role as an antineoplastic agent and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a hydroxamic acid, a sulfonamide and an olefinic compound.
ST7612AA1 is a new and potent HDCA inhibitor with potential anticancer activity. ST7612AA1 showed an in vitro activity in the nanomolar range associated with a remarkable in vivo antitumor activity, highly competitive with the most potent HDAC inhibitors, currently under clinical trials.